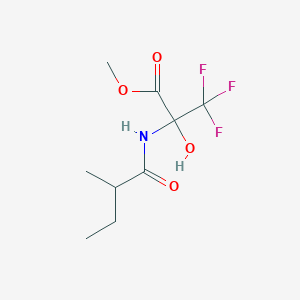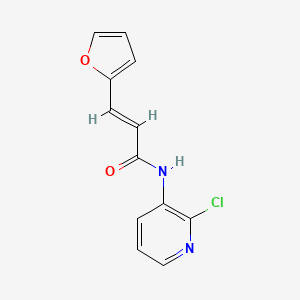![molecular formula C23H22BrN3O4 B14161740 {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1) CAS No. 5483-97-6](/img/structure/B14161740.png)
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
The synthesis of {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) typically involves multiple steps. One common synthetic route starts with the preparation of the precursor compounds, such as 2,5-dimethoxybenzaldehyde and 2-oxo-2-phenylethylpyridine. These precursors undergo a series of reactions including condensation, diazotization, and coupling reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, DMF), catalysts (e.g., glacial acetic acid), and specific temperature and pressure settings.
科学研究应用
{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
相似化合物的比较
When compared to similar compounds, {2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate–hydrogen bromide (1/1) stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Shares the pyridinium structure but lacks the diazenium and methanolate groups.
N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4: Contains a similar pyridine core but different substituents.
属性
CAS 编号 |
5483-97-6 |
|---|---|
分子式 |
C23H22BrN3O4 |
分子量 |
484.3 g/mol |
IUPAC 名称 |
[(2,5-dimethoxyphenyl)methylideneazaniumylideneamino]-(1-phenacylpyridin-4-ylidene)methanolate;hydrobromide |
InChI |
InChI=1S/C23H21N3O4.BrH/c1-29-20-8-9-22(30-2)19(14-20)15-24-25-23(28)18-10-12-26(13-11-18)16-21(27)17-6-4-3-5-7-17;/h3-15H,16H2,1-2H3;1H |
InChI 键 |
BYHFZKAWLQPYQM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=[N+]=NC(=C2C=CN(C=C2)CC(=O)C3=CC=CC=C3)[O-].Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


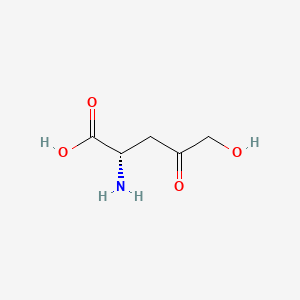
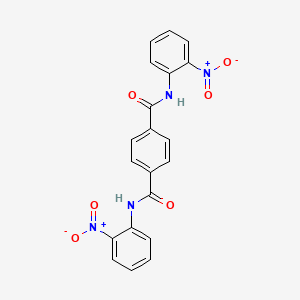
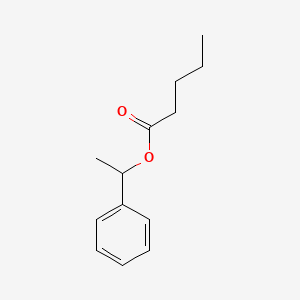
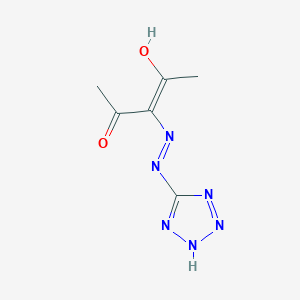
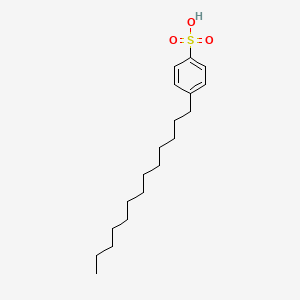
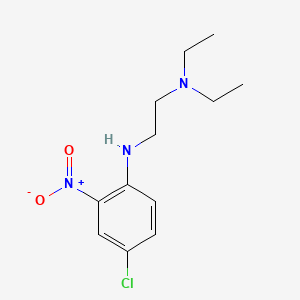
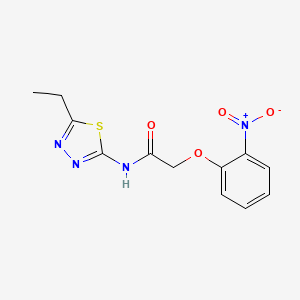
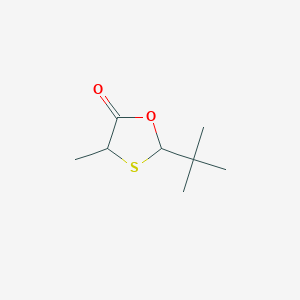
![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)
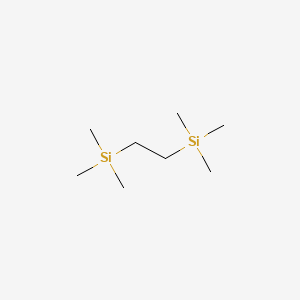
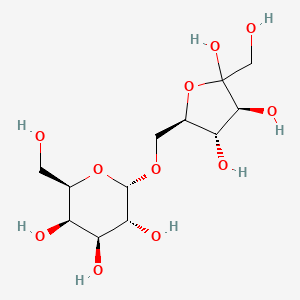
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
